![molecular formula C9H9ClN2O4 B2419721 2-chloro-N-methoxy-N-methyl-4-nitrobenzamide CAS No. 179687-05-9](/img/structure/B2419721.png)
2-chloro-N-methoxy-N-methyl-4-nitrobenzamide
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Overview
Description
The compound “2-chloro-N-methoxy-N-methyl-4-nitrobenzamide” is a derivative of N,2-Dimethoxy-N-methyl-4-nitrobenzamide, a Weinreb amide .
Synthesis Analysis
The synthesis of 2-chloro-N-methoxy-N-methylacetamide, a related compound, has been reported . It is used in the preparation of 2-heptyl-3-hydroxy-4 (1H)-quinolone (Pseudomonas quinolone signal or PQS) and structurally related 2-alkyl-4-quinolones having biological activity .Molecular Structure Analysis
The molecular formula of 2-chloro-N-methoxy-N-methylacetamide is C4H8ClNO2 . Its average mass is 137.565 Da and its monoisotopic mass is 137.024353 Da .Chemical Reactions Analysis
2-Chloro-N-methoxy-N-methylacetamide may be used in the preparation of 2-heptyl-3-hydroxy-4 (1H)-quinolone (Pseudomonas quinolone signal or PQS) and structurally related 2-alkyl-4-quinolones having biological activity .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-chloro-N-methoxy-N-methylacetamide, a related compound, include a molecular weight of 137.56, and it exists as a solid at room temperature . The melting point is 39-41 °C (lit.) .Scientific Research Applications
Chemical Properties and Structural Analysis
- The study by Shtamburg et al. (2012) focused on the properties and structure of N-chloro-N-methoxy-4-nitrobenzamide, revealing its high pyramidality degree and specific reactions under certain conditions, which could indicate potential applications in chemical synthesis.
Application in Synthesis and Characterization
- Al‐Sehemi et al. (2017) discussed the synthesis and characterization of different N,N-diacylaniline derivatives, including a compound closely related to 2-chloro-N-methoxy-N-methyl-4-nitrobenzamide, demonstrating its potential use in creating complex chemical structures and its impact on molecular geometry (Al‐Sehemi et al., 2017).
Role in Catalysis
- The work by Zhou et al. (2018) on cyclometalated complexes of N-methoxy-4-nitrobenzamide showed that these compounds could play a crucial role in catalysis, specifically in C–H bond functionalization reactions, indicating their significance in organic chemistry and material science.
Analytical Applications
- Hoodless and Weston (1969) developed a method involving 2-chloro-4-nitrobenzamide for the determination of certain additives in animal feed, highlighting its potential use in analytical chemistry for specific detection and quantification purposes (Hoodless & Weston, 1969).
Safety and Hazards
properties
IUPAC Name |
2-chloro-N-methoxy-N-methyl-4-nitrobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O4/c1-11(16-2)9(13)7-4-3-6(12(14)15)5-8(7)10/h3-5H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGXRAVBGXIZHEA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Cl)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-methoxy-N-methyl-4-nitrobenzamide |
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